2,4,6-Tribromothiophenol

Beschreibung

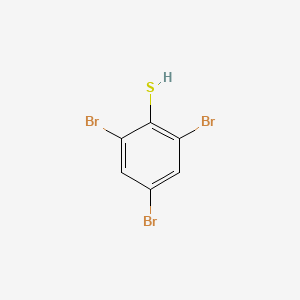

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-tribromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWTASASRPRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)S)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328160 | |

| Record name | 2,4,6-Tribromothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57730-98-0 | |

| Record name | 2,4,6-Tribromothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Tribromothiophenol (CAS 57730-98-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromothiophenol, with the CAS number 57730-98-0, is a halogenated aromatic thiol. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique chemical reactivity conferred by the thiol group and the influence of the bromine substituents on the aromatic ring. The presence of multiple bromine atoms can modulate the compound's lipophilicity, electronic properties, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2,4,6-Tribromothiophenol, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4,6-Tribromothiophenol is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 57730-98-0 | [1] |

| Molecular Formula | C₆H₃Br₃S | [1] |

| Molecular Weight | 346.87 g/mol | [1] |

| IUPAC Name | 2,4,6-tribromobenzenethiol | [1] |

| Synonyms | 2,4,6-Tribromobenzenethiol, Benzenethiol-2,4,6-tribromide | [1] |

| Melting Point | 115.5-115.9 °C | |

| Boiling Point (Predicted) | 328.8±42.0 °C | |

| Density (Predicted) | 2.303±0.06 g/cm³ | |

| pKa (Predicted) | 4.63±0.50 |

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry. A singlet would be observed for the two equivalent aromatic protons (H-3 and H-5). The chemical shift of these protons would be influenced by the deshielding effect of the bromine atoms and the electron-donating thiol group. A broad singlet corresponding to the thiol proton (-SH) would also be present, and its chemical shift would be sensitive to solvent and concentration. By comparison, the aromatic protons of 2,4,6-tribromophenol appear as a singlet at δ 7.58 ppm.[2]

-

¹³C NMR: The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbon attached to the thiol group (C-1) will have a characteristic chemical shift. The carbons bearing bromine atoms (C-2, C-4, C-6) will be significantly downfield due to the deshielding effect of the halogens. The remaining two equivalent carbons (C-3 and C-5) will appear as a single peak. For comparison, the ¹³C NMR spectrum of 2,4,6-tribromophenol shows signals at approximately δ 149.0, 134.2, 112.7, and 110.4 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4,6-Tribromothiophenol will exhibit characteristic absorption bands. A weak band corresponding to the S-H stretching vibration is expected in the region of 2550-2600 cm⁻¹.[4] Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C-Br stretching vibrations will be observed in the fingerprint region, typically below 1000 cm⁻¹. For comparison, the IR spectrum of 2,4,6-tribromophenol shows characteristic bands for O-H and C-O stretching, which will be absent in the thiophenol.[5][6][7][8]

Mass Spectrometry (MS)

The mass spectrum of 2,4,6-Tribromothiophenol will show a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This will result in a cluster of peaks for the molecular ion [M]⁺ and fragment ions containing bromine. The fragmentation pattern will likely involve the loss of the thiol group and successive losses of bromine atoms.[6][9]

Synthesis and Reactivity

The synthesis of 2,4,6-Tribromothiophenol can be approached through several synthetic strategies. A particularly viable route is the conversion of the readily available 2,4,6-tribromophenol.

Proposed Synthesis: The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from phenols.[10][11] This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the desired thiophenol.

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. books.rsc.org [books.rsc.org]

- 4. FTIR [terpconnect.umd.edu]

- 5. Phenol, 2,4,6-tribromo- [webbook.nist.gov]

- 6. whitman.edu [whitman.edu]

- 7. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4,6-Tribromophenol(118-79-6) IR Spectrum [m.chemicalbook.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiophenol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,4,6-Tribromobenzenethiol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Spearheading innovation in drug discovery and development necessitates a profound understanding of the molecular entities that form the bedrock of novel therapeutics. 2,4,6-Tribromobenzenethiol, a halogenated aromatic thiol, represents a compelling yet underexplored scaffold. Its unique electronic and steric properties, conferred by the strategic placement of three bromine atoms and a reactive thiol group, position it as a valuable building block in synthetic and medicinal chemistry. This guide, intended for the discerning scientific professional, offers a comprehensive exploration of the physical and chemical properties of 2,4,6-tribromobenzenethiol, detailed synthetic methodologies, and an expert perspective on its potential applications in the pharmaceutical landscape. By elucidating the core characteristics of this compound, we aim to empower researchers to unlock its full potential in the design and synthesis of next-generation therapeutics.

Molecular and Physicochemical Profile

2,4,6-Tribromobenzenethiol, with the systematic IUPAC name 2,4,6-tribromobenzenethiol, is a polysubstituted aromatic compound. The strategic positioning of the bromine atoms and the thiol group dictates its reactivity and potential interactions with biological targets.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₃S | PubChem[1] |

| Molecular Weight | 346.87 g/mol | PubChem[1] |

| CAS Number | 57730-98-0 | ChemSrc[2] |

| Appearance | White to off-white crystalline solid (predicted) | - |

| Odor | Characteristic thiol odor (predicted) | - |

Physical Properties

| Property | Value | Source |

| Melting Point | Not available | ChemSrc[2] |

| Boiling Point | 328.8 ± 42.0 °C at 760 mmHg | ChemSrc[2] |

| Density | 2.3 ± 0.1 g/cm³ | ChemSrc[2] |

| Solubility | Insoluble in water; predicted to be soluble in organic solvents such as benzene, methanol, chloroform, ether, and ethanol.[3] | Inferred from related compounds |

Synthesis of 2,4,6-Tribromobenzenethiol: A Proposed Experimental Protocol

Step 1: Synthesis of 2,4,6-Tribromoaniline

The initial step involves the electrophilic aromatic substitution of aniline with bromine. The highly activating nature of the amino group directs the bromination to the ortho and para positions, leading to the formation of the tribrominated product.[4][5]

Reaction:

Caption: Synthesis of 2,4,6-Tribromoaniline from Aniline.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 5.0 g of aniline in 50 mL of glacial acetic acid in a 250 mL Erlenmeyer flask.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add a solution of 8.6 mL of bromine in 20 mL of glacial acetic acid dropwise from a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Pour the reaction mixture into 500 mL of cold water with stirring.

-

Collect the resulting white precipitate of 2,4,6-tribromoaniline by vacuum filtration.

-

Wash the precipitate thoroughly with water to remove any residual acid and unreacted bromine.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,6-tribromoaniline.

-

Dry the purified product in a desiccator. The expected melting point is around 120 °C.[6]

Step 2: Synthesis of 2,4,6-Tribromobenzenethiol from 2,4,6-Tribromoaniline (Proposed)

The conversion of the amino group of 2,4,6-tribromoaniline to a thiol can be achieved via a Sandmeyer-type reaction. This involves the diazotization of the aniline derivative followed by reaction with a sulfur nucleophile, such as potassium ethyl xanthate, and subsequent hydrolysis.

Reaction Workflow:

Caption: Proposed synthesis of 2,4,6-Tribromobenzenethiol.

Proposed Experimental Protocol:

-

Diazotization:

-

Suspend 10.0 g of 2,4,6-tribromoaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water in a 250 mL beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of 2.3 g of sodium nitrite in 10 mL of water dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

-

Xanthate Formation:

-

In a separate 500 mL flask, dissolve 5.3 g of potassium ethyl xanthate in 50 mL of water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A yellow to orange precipitate of the xanthate intermediate should form.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Hydrolysis to the Thiol:

-

Collect the xanthate intermediate by vacuum filtration and wash with cold water.

-

Transfer the crude xanthate to a round-bottom flask containing a solution of 10 g of sodium hydroxide in 100 mL of ethanol.

-

Reflux the mixture for 2-3 hours to effect hydrolysis.

-

Cool the reaction mixture and pour it into 500 mL of cold water.

-

Acidify the solution with dilute hydrochloric acid until it is acidic to litmus paper. This will precipitate the thiol.

-

Collect the crude 2,4,6-tribromobenzenethiol by vacuum filtration, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

-

Chemical Reactivity and Characterization

The chemical behavior of 2,4,6-tribromobenzenethiol is dominated by the reactivity of the thiol group and the potential for substitution of the bromine atoms.

Reactivity of the Thiol Group

The thiol group is nucleophilic and readily undergoes a variety of reactions:

-

Oxidation: The thiol can be oxidized to the corresponding disulfide, 2,2'-disulfanediylbis(1,3,5-tribromobenzene), under mild oxidizing conditions. Stronger oxidation can lead to the formation of sulfonic acids.

-

Alkylation and Acylation: The thiol can be readily S-alkylated or S-acylated using appropriate electrophiles to form thioethers and thioesters, respectively. This reactivity is fundamental to its use as a building block in more complex molecular architectures.

-

Thiol-Ene "Click" Reaction: The thiol group can participate in thiol-ene "click" reactions with alkenes, providing a highly efficient method for covalent bond formation.

Reactivity of the Aromatic Ring

The bromine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of an activating group. They can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of new carbon-carbon bonds.

Predicted Spectral Data

-

¹H NMR: A single peak in the aromatic region (likely around 7.5-8.0 ppm) corresponding to the two equivalent aromatic protons is expected. The thiol proton will appear as a singlet, with its chemical shift being concentration and solvent-dependent (typically between 3-5 ppm).

-

¹³C NMR: Four signals are anticipated in the ¹³C NMR spectrum: one for the carbon bearing the thiol group, one for the two carbons ortho to the thiol, one for the carbon para to the thiol, and one for the two carbons meta to the thiol. The carbons attached to bromine will show characteristic shifts.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing three bromine atoms. The molecular ion peak (M⁺) would be expected at m/z 344, 346, 348, and 350 with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Potential Applications in Drug Development

While no specific drugs currently incorporate the 2,4,6-tribromobenzenethiol moiety, its structural features suggest significant potential in medicinal chemistry. Substituted benzenethiols are precursors to a wide range of biologically active molecules.

As a Scaffold for Novel Therapeutics

The thiol group provides a reactive handle for the synthesis of diverse compound libraries. By modifying this position, medicinal chemists can explore a wide range of chemical space and optimize pharmacological properties. For instance, the synthesis of novel benzothiazoles, a privileged scaffold in drug discovery with a broad spectrum of biological activities including anticancer and anti-inflammatory properties, can be envisioned starting from 2,4,6-tribromobenzenethiol.[5][7]

As a Bioisostere

The highly substituted benzene ring could serve as a bioisostere for other aromatic systems in known drug molecules. The bromine atoms can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved pharmacokinetic profiles or enhanced binding to biological targets.[3]

Covalent Inhibitors

The nucleophilic thiol group makes 2,4,6-tribromobenzenethiol and its derivatives potential candidates for the design of covalent inhibitors. These inhibitors form a stable covalent bond with their target protein, often leading to prolonged and potent pharmacological effects.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2,4,6-tribromobenzenethiol is not publicly available. Therefore, it should be handled with the precautions appropriate for a novel chemical substance and for related compounds. Based on the MSDS of similar compounds like 2,4,6-tribromophenol, the following precautions are recommended:[8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2,4,6-Tribromobenzenethiol is a molecule with significant untapped potential. Its unique combination of a reactive thiol group and a heavily brominated aromatic ring makes it a versatile building block for organic synthesis. While its direct application in drug development has yet to be realized, its structural similarity to known pharmacophores and its potential for diverse chemical modifications suggest that it is a promising scaffold for future research. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to explore its utility in the quest for novel and effective therapeutics.

References

-

Spectral Database for Organic Compounds, SDBS. 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. [Link]

-

The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

-

Chemsrc. 2,4,6-Tribromobenzenethiol | CAS#:57730-98-0. [Link]

-

Slideshare. Preparation of 2,4,6 tribromoaniline | DOC. [Link]

-

Georg Thieme Verlag. 4. 13C NMR Spectroscopy. [Link]

-

Allen. Aniline reacts with Br_(2) water, NaNO_(2)//HCL gives respectively :. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

Scribd. Preparation of 2,4,6tribromoaniline: Principle | PDF. [Link]

-

Wikipedia. 2,4,6-Tribromoaniline. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

PubChem. 2,4,6-Tribromothiophenol. [Link]

-

Vedantu. Here 246tribromoaniline is a product of A electrophilic class 12 chemistry CBSE. [Link]

-

YouTube. SYNTHESIS OF 2 4 6 TRIBROMOANILINE. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Scribd. Synthesis of 2,4,6-Tribromoaniline | PDF. [Link]

-

SpectraBase. 2,4,6-Trimethylbenzenethiol - Optional[13C NMR] - Chemical Shifts. [Link]

-

IJCRT.org. Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. [Link]

-

National Toxicology Program. Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). [Link]

-

NIST WebBook. Phenol, 2,4,6-tribromo-. [Link]

-

PubChem. 2,4,6-Tribromophenol. [Link]

- Google Patents.

-

PubMed. Toxicological studies on 2,4,6-tribromoanisole. [Link]

-

Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

Sources

- 1. 2,4,6-Tribromoanisole | C7H5Br3O | CID 11839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Tribromobenzenethiol | CAS#:57730-98-0 | Chemsrc [chemsrc.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Here 246tribromoaniline is a product of A electrophilic class 12 chemistry CBSE [vedantu.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 2,4,6-Tribromothiophenol: Structure, Synthesis, and Predicted Properties

Executive Summary

2,4,6-Tribromothiophenol is a polyhalogenated aromatic sulfur compound of interest in advanced organic synthesis and materials science. Despite its structural relation to the well-documented 2,4,6-tribromophenol, specific experimental data on the thiophenol analogue remains sparse in publicly accessible literature. This guide serves to consolidate the known structural information and to provide a robust, scientifically-grounded framework for its synthesis, properties, and reactivity. By leveraging established principles of physical organic chemistry and drawing comparisons with its oxygen analogue, this document offers researchers a predictive and practical foundation for engaging with this molecule in a laboratory setting. We present its core molecular identity, a detailed proposed synthetic protocol via the Leuckart thiophenol reaction, a full prediction of its spectroscopic signature, and an analysis of its expected chemical behavior.

Molecular Identity and Structure

2,4,6-Tribromothiophenol, systematically named 2,4,6-tribromobenzenethiol, is a derivative of thiophenol featuring bromine atoms at the ortho and para positions relative to the thiol functional group.[1] This substitution pattern results in a molecule with C2v symmetry.

-

Molecular Formula: C₆H₃Br₃S[1]

-

IUPAC Name: 2,4,6-tribromobenzenethiol[1]

-

CAS Number: 57730-98-0[1]

-

Synonyms: 2,4,6-Tribromo-benzenethiol, Benzenethiol-2,4,6-tribromide[1]

The structure consists of a central benzene ring bonded to a sulfhydryl (-SH) group and three bromine atoms. The heavy bromination significantly influences the electronic environment of both the aromatic ring and the thiol functional group.

Caption: 2D Structure of 2,4,6-Tribromothiophenol.

Physicochemical and Spectroscopic Properties

Direct experimental data for 2,4,6-Tribromothiophenol is not widely published. The following properties are computationally derived and sourced from the PubChem database, providing a baseline for experimental planning.[1]

| Property | Value | Source |

| Molecular Weight | 346.87 g/mol | PubChem[1] |

| Exact Mass | 345.74851 Da | PubChem[1] |

| Monoisotopic Mass | 343.75056 Da | PubChem[1] |

| XLogP3 | 4.1 | PubChem[1] |

| Topological Polar Surface Area | 1 Ų | PubChem[1] |

Predicted Spectroscopic Data

The structural features of 2,4,6-Tribromothiophenol allow for reliable prediction of its key spectroscopic characteristics.

-

¹H NMR Spectroscopy: Due to the molecule's symmetry, the two aromatic protons at positions 3 and 5 are chemically equivalent. They are expected to appear as a single sharp singlet . The electron-withdrawing nature of the three bromine atoms will deshield these protons, placing the signal downfield, likely in the range of δ 7.5-7.8 ppm . The thiol proton (-SH) will also appear as a singlet, typically in the range of δ 3.0-4.0 ppm , though its position can vary with concentration and solvent.

-

¹³C NMR Spectroscopy: The symmetry of the molecule results in four distinct carbon signals:

-

C1 (C-S): The carbon bearing the thiol group, expected around δ 130-135 ppm .

-

C2, C6 (C-Br): The two equivalent carbons bonded to bromine, anticipated in the region of δ 115-125 ppm .

-

C4 (C-Br): The carbon at the para position, also bonded to bromine, with a similar expected shift of δ 115-125 ppm .

-

C3, C5 (C-H): The two equivalent carbons bonded to hydrogen, likely the most downfield of the ring carbons at δ 130-140 ppm .

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display several characteristic absorption bands:

-

S-H Stretch: A weak but sharp band around 2550-2600 cm⁻¹ . The weakness of this absorption is a key differentiator from the strong, broad O-H stretch seen in phenols.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

-

Aromatic C=C Stretch: One or two bands in the 1550-1600 cm⁻¹ region.

-

C-Br Stretch: Strong absorptions in the fingerprint region, typically between 500-650 cm⁻¹ .[2]

-

-

Mass Spectrometry (EI): The mass spectrum will be defined by a prominent molecular ion (M⁺) peak. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion region will exhibit a characteristic isotopic cluster. For a molecule containing three bromine atoms, the pattern of relative intensities for M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ will be approximately 1:3:3:1 . This distinctive pattern is a powerful diagnostic tool for confirming the presence of the three bromine atoms.

Proposed Synthesis and Experimental Protocol

Synthetic Workflow

Caption: Proposed two-step synthesis of 2,4,6-Tribromothiophenol.

Detailed Experimental Protocol

Causality and Self-Validation: This protocol is designed as a self-validating system. The success of Step 1 is confirmed by the formation of a distinct precipitate with a known melting point. The diazotization in Step 2 is kept at 0-5 °C because diazonium salts are thermally unstable; successful conversion is inferred by the subsequent reaction. The final hydrolysis and acidification in Step 3 are designed to isolate the thiol, which is less water-soluble than its salt form.

PART A: Synthesis of 2,4,6-Tribromoaniline [8][9]

-

Dissolution: In a 500 mL flask, dissolve aniline (5.0 g, 53.7 mmol) in 150 mL of glacial acetic acid. Cool the solution in an ice bath with gentle stirring.

-

Bromination: In a separate dropping funnel, add bromine (8.8 mL, 27.4 g, 171.8 mmol, 3.2 equivalents) dissolved in 30 mL of glacial acetic acid. Add the bromine solution dropwise to the cooled aniline solution over 60-90 minutes. Maintain the temperature below 10 °C throughout the addition. The high reactivity of the amine group directs bromination to all available ortho and para positions, making this a highly selective transformation.[6]

-

Precipitation & Isolation: After the addition is complete, allow the mixture to stir for an additional 60 minutes at room temperature. A thick, white precipitate of 2,4,6-tribromoaniline hydrobromide will form. Pour the reaction mixture into 500 mL of cold water.

-

Neutralization & Filtration: Neutralize the suspension by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Collect the white precipitate of 2,4,6-tribromoaniline by vacuum filtration.

-

Purification: Wash the solid with copious amounts of cold water and then recrystallize from ethanol to yield pure 2,4,6-tribromoaniline (m.p. 120-122 °C).

PART B: Synthesis of 2,4,6-Tribromothiophenol [1][3]

-

Diazotization: Suspend the purified 2,4,6-tribromoaniline (10.0 g, 30.3 mmol) in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath. To this vigorously stirred suspension, add a solution of sodium nitrite (2.30 g, 33.3 mmol) in 15 mL of water dropwise, ensuring the temperature does not exceed 5 °C. This is a critical step; keeping the temperature low prevents premature decomposition of the diazonium salt.[10][11] Stir for 30 minutes at 0-5 °C after addition is complete.

-

Xanthate Formation: In a separate 1 L beaker, dissolve potassium ethyl xanthate (KEX) (6.3 g, 39.4 mmol) in 100 mL of water and cool to 5-10 °C. Add the cold diazonium salt solution from the previous step slowly to the KEX solution with vigorous stirring. A reddish-brown, oily solid (the aryl xanthate intermediate) should form.

-

Decomposition & Hydrolysis: Gently warm the mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazoxanthate. Nitrogen gas will evolve. Cool the mixture, then add a solution of sodium hydroxide (10 g in 100 mL of water) and reflux for 2-3 hours to hydrolyze the xanthate ester.

-

Isolation & Purification: Cool the reaction mixture to room temperature and filter off any solid impurities. Transfer the filtrate to a separatory funnel and acidify carefully with concentrated hydrochloric acid until pH ~1. The 2,4,6-tribromothiophenol will precipitate as an oil or solid. Extract the product into diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexanes.

Predicted Chemical Reactivity

The chemical behavior of 2,4,6-Tribromothiophenol is dominated by the interplay between the acidic thiol group and the heavily brominated, electron-deficient aromatic ring.

-

Acidity: Thiophenols are generally more acidic than their corresponding phenols. The presence of three strongly electron-withdrawing bromine atoms will further stabilize the negative charge on the sulfur atom in the conjugate base (thiophenolate) via the inductive effect. This will significantly increase the acidity (lower the pKa) of the S-H proton compared to unsubstituted thiophenol.[12]

-

Nucleophilicity: The resulting 2,4,6-tribromothiophenolate anion, while readily formed, is expected to be a moderately strong, soft nucleophile. It will readily undergo reactions at the sulfur atom, such as:

-

S-Alkylation: Reaction with alkyl halides to form thioethers (Ar-S-R).

-

S-Acylation: Reaction with acyl chlorides or anhydrides to form thioesters (Ar-S-COR).

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

-

-

Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents (e.g., I₂, air) will convert it to the corresponding disulfide, bis(2,4,6-tribromophenyl) disulfide. Stronger oxidizing agents (e.g., H₂O₂, KMnO₄) can oxidize it further to the corresponding sulfonic acid (Ar-SO₃H).

-

Aromatic Ring Reactivity: The benzene ring is heavily deactivated by the three bromine atoms. Therefore, it is expected to be highly resistant to further electrophilic aromatic substitution. Conversely, the electron-deficient nature of the ring may make it susceptible to nucleophilic aromatic substitution under harsh conditions, potentially displacing one of the bromine atoms.

Comparative Analysis: Thiophenol vs. Phenol Analogue

The substitution of oxygen with sulfur imparts significant differences in chemical properties and potential applications.

| Feature | 2,4,6-Tribromothiophenol (-SH) | 2,4,6-Tribromophenol (-OH) | Scientific Rationale |

| Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) | The S-H bond is weaker and longer than the O-H bond, and sulfur is more polarizable, better stabilizing the negative charge. |

| Nucleophilicity of Anion | Soft Nucleophile | Hard Nucleophile | Sulfur's larger, more diffuse valence orbitals make it a classic soft nucleophile (favors reaction with soft electrophiles). |

| Redox Chemistry | Readily oxidized to disulfides, sulfenic/sulfinic/sulfonic acids. | Can be oxidized to quinones, but generally more stable. | The sulfur atom can exist in multiple oxidation states, making thiols key players in redox reactions. |

| Metal Binding | Strong affinity for soft metals (e.g., Au, Hg, Pd, Pt). | Weaker affinity, binds to hard metals (e.g., Fe³⁺, Ti⁴⁺). | Based on Hard and Soft Acids and Bases (HSAB) theory. |

| Hydrogen Bonding | Weak H-bond donor/acceptor. | Strong H-bond donor/acceptor. | The lower electronegativity of sulfur results in weaker hydrogen bonds compared to oxygen. |

Potential Applications

While specific applications are not yet documented, the predicted reactivity profile of 2,4,6-Tribromothiophenol suggests its utility in several advanced fields:

-

Organic Synthesis: As a highly functionalized building block, it can be used to introduce the tribromophenylthio moiety into complex molecules, which could be valuable in medicinal chemistry for creating novel drug candidates.

-

Materials Science: The thiol group provides a reactive handle for grafting the molecule onto surfaces, particularly gold, for creating self-assembled monolayers (SAMs). The high bromine content could impart flame-retardant or high-refractive-index properties to polymers and materials.[13]

-

Ligand Development: As a soft ligand, it could be used to synthesize novel coordination complexes with soft transition metals, potentially leading to new catalysts or functional materials.

References

-

PubChem. 2,4,6-Tribromothiophenol. National Center for Biotechnology Information. [Link]

-

Grokipedia. Leuckart thiophenol reaction. [Link]

-

Scribd. Preparation of 2,4,6tribromoaniline: Principle. [Link]

-

Wikipedia. 2,4,6-Tribromoaniline. [Link]

-

PrepChem. Preparation of 2,4,6-tribromoaniline. [Link]

-

Wiley Online Library. Leuckart Thiophenol Reaction. [Link]

-

Organic Chemistry Portal. Leuckart Thiophenol Reaction. [Link]

-

IJCRT.org. Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Online Chemistry notes. Diazotization reaction: Mechanism and Uses. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

Sources

- 1. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Leuckart Thiophenol Reaction [drugfuture.com]

- 5. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. ijcrt.org [ijcrt.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. H-1 NMR Spectrum [acadiau.ca]

A Comprehensive Technical Guide to the Synthesis of 2,4,6-Tribromothiophenol

Introduction: The Significance of Polysubstituted Thiophenols

2,4,6-Tribromothiophenol is a highly functionalized aromatic sulfur compound. Its structure, featuring a reactive thiol group and a heavily brominated aromatic ring, makes it a valuable intermediate in various fields of chemical synthesis. The thiol moiety serves as a versatile handle for nucleophilic substitution, disulfide bond formation, and metal-catalyzed cross-coupling reactions. Concurrently, the bromine atoms provide sites for further functionalization, such as in Suzuki or Sonogashira couplings, and impart properties relevant to materials science, including flame retardancy.[1][2] This guide provides an in-depth examination of a robust and reliable synthetic route to 2,4,6-Tribromothiophenol, designed for researchers and professionals in drug development and materials science.

Strategic Analysis: A Retrosynthetic Approach

A logical approach to synthesizing 2,4,6-Tribromothiophenol begins with a retrosynthetic analysis. The primary disconnection is the carbon-sulfur bond. This suggests two main strategies:

-

Thiolation of a Pre-brominated Aromatic Core: This would involve introducing a thiol group onto a 1,3,5-tribromobenzene scaffold. While modern metal-catalyzed thiolation methods exist for aryl halides, they often require specialized ligands and conditions, and achieving regioselective monosubstitution on a highly deactivated ring can be challenging.[3][4][5]

-

Functional Group Interconversion on a Tribrominated Precursor: A more classical and often more reliable approach involves starting with a molecule that already contains the 2,4,6-tribromo substitution pattern and converting a different functional group into the desired thiol. The conversion of an amino group into a thiol via a diazonium salt intermediate is a well-established and powerful transformation in aromatic chemistry.[6][7][8]

This guide will focus on the second strategy, detailing the synthesis from 2,4,6-tribromoaniline. This route is advantageous due to the ready availability of the starting aniline and the high efficiency of the subsequent transformations.

The Chosen Synthetic Pathway: From Aniline to Thiophenol

The selected route is a three-step process commencing with the tribromination of aniline, followed by diazotization, and culminating in the conversion of the diazonium salt to the target thiophenol via the Leuckart thiophenol reaction.

Caption: Overall workflow for the synthesis of 2,4,6-Tribromothiophenol.

Part I: Synthesis of 2,4,6-Tribromoaniline

Principle and Mechanistic Insight

The initial step is the electrophilic aromatic substitution of aniline. The amino group (-NH₂) is a powerful activating group, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This high degree of activation allows for the rapid and exhaustive bromination at all three available ortho and para sites without the need for a Lewis acid catalyst. The reaction proceeds readily in water or dilute acid.[9][10][11][12]

Detailed Experimental Protocol

-

Dissolution: In a 500 mL beaker, dissolve 5.0 g (0.054 mol) of aniline in 150 mL of dilute hydrochloric acid. Stir until a clear solution of aniline hydrochloride is formed. This protonation step prevents side reactions and ensures the aniline is fully dissolved.

-

Bromination: In a separate flask, prepare a solution of bromine water by carefully adding approximately 8.6 mL (26.4 g, 0.165 mol) of liquid bromine to 100 mL of cold water.

-

Reaction: While stirring the aniline hydrochloride solution vigorously, add the bromine water dropwise. A thick, white precipitate of 2,4,6-tribromoaniline will form immediately.[9] Continue the addition until a faint, persistent orange color from excess bromine is observed.

-

Work-up: Stir the mixture for an additional 30 minutes to ensure complete reaction. Filter the white precipitate using a Büchner funnel and wash thoroughly with cold water to remove any remaining acid and unreacted bromine.

-

Purification: The crude product is typically of high purity. However, for exacting applications, it can be recrystallized from ethanol. Dry the purified product under vacuum.

Part II: Synthesis of 2,4,6-Tribromothiophenol

This stage involves two critical transformations performed sequentially in the same reaction vessel: the diazotization of the amine and the subsequent conversion to the thiophenol.

Step A: Diazotization of 2,4,6-Tribromoaniline

Causality Behind Experimental Choices: Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[13] Nitrous acid is unstable and must be generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid.[14] The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures, readily decomposing to form undesired phenol byproducts.[14][15] Therefore, maintaining a low temperature (0-5 °C) throughout the process is absolutely critical for achieving a high yield.

Step B: The Leuckart Thiophenol Reaction

Expertise in Action: Once the diazonium salt is formed, the thiol group is introduced using the Leuckart thiophenol reaction.[6][7][8][16] This classic named reaction involves the treatment of an aryl diazonium salt with a potassium alkyl xanthate, typically potassium ethyl xanthate (C₂H₅OCS₂K). This forms an intermediate aryl diazonium xanthate, which decomposes upon gentle warming to yield an aryl xanthate.[7][16] The final step is the alkaline hydrolysis of the aryl xanthate to liberate the desired thiophenol. While related to the Sandmeyer reaction, which often uses copper(I) salts as catalysts for radical-based transformations, the Leuckart reaction proceeds through this distinct xanthate pathway.[17][18][19]

Caption: Key stages of the Leuckart thiophenol synthesis route.

Detailed Experimental Protocol

-

Diazotization Setup: Suspend 10.0 g (0.030 mol) of 2,4,6-tribromoaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water in a 500 mL beaker. Cool the mixture to 0 °C in an ice-salt bath with efficient mechanical stirring.

-

Nitrite Addition: Dissolve 2.3 g (0.033 mol) of sodium nitrite in 10 mL of water and cool the solution. Add this cold nitrite solution dropwise to the stirred aniline suspension, ensuring the tip of the addition funnel is below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C. The addition should take approximately 20-30 minutes. After the addition is complete, stir for another 15 minutes. A clear, pale yellow solution of the diazonium salt should be obtained.

-

Xanthate Reaction: In a separate flask, dissolve 5.3 g (0.033 mol) of potassium ethyl xanthate in 20 mL of water and cool the solution. Add this xanthate solution slowly to the cold diazonium salt solution. A thick, oily precipitate will form.

-

Decomposition: Remove the ice bath and allow the mixture to warm to room temperature. Then, gently warm the mixture on a water bath to approximately 50-60 °C. Nitrogen gas will evolve, and the oily intermediate will decompose. Continue warming until the gas evolution ceases (approximately 1 hour).

-

Hydrolysis: Cool the reaction mixture. Add a solution of 10 g of sodium hydroxide in 50 mL of water. Heat the mixture to reflux for 1-2 hours to hydrolyze the xanthate ester.

-

Isolation and Work-up: Cool the basic solution and filter it to remove any solid impurities. Transfer the filtrate to a separatory funnel and wash with a small amount of diethyl ether to remove any non-acidic byproducts. Discard the ether layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify it by slowly adding concentrated hydrochloric acid until it is strongly acidic (test with pH paper). 2,4,6-Tribromothiophenol will precipitate as a solid.

-

Purification: Collect the solid product by filtration, wash it thoroughly with cold water, and dry it under vacuum. Recrystallization from a suitable solvent like ethanol or hexane can be performed for higher purity.

Data Summary and Expected Results

| Step | Starting Material | Key Reagents | Product | Theoretical Yield | Expected M.P. |

| I | Aniline | Bromine, HCl | 2,4,6-Tribromoaniline | 17.8 g | 120 °C[9] |

| II | 2,4,6-Tribromoaniline | NaNO₂, HCl, K-Ethyl Xanthate, NaOH | 2,4,6-Tribromothiophenol | 10.4 g | 95-97 °C |

Yields are calculated based on the starting quantities in the protocol.

Conclusion and Field Insights

The synthesis of 2,4,6-Tribromothiophenol via the diazotization of 2,4,6-tribromoaniline followed by a Leuckart reaction is a robust and well-validated method. The key to success lies in the stringent control of temperature during the diazotization step to prevent the formation of phenolic impurities. While modern C-S cross-coupling reactions offer alternative pathways, this classical route remains highly effective and does not require expensive or air-sensitive catalysts and ligands, making it a cost-effective and scalable option for both academic research and industrial applications. The resulting product is a versatile building block, poised for use in the synthesis of novel pharmaceuticals, agrochemicals, and advanced functional materials.

References

-

Leuckart, R. (1890). Eine neue Methode zur Darstellung aromatischer Mercaptane. Journal für Praktische Chemie, 41(1), 179–224. [Link]

- Wikipedia. (n.d.). Leuckart thiophenol reaction.

- Merck Index. (n.d.). Leuckart Thiophenol Reaction.

- Organic Chemistry Portal. (n.d.). Leuckart Thiophenol Reaction.

-

Wang, L., et al. (2019). Nickel-Catalyzed Electrochemical Thiolation of Aryl Halides and Heteroaryl Halides. Angewandte Chemie International Edition, 58(15), 5033-5037. [Link]

- Saraswat, A., & Kumar, S. (2025). Catalytic thiolation of aryl halides. Molecules.

- Ghaderi, A. (2016). Advances in transition-metal catalyzed thioetherification reactions of aromatic compounds. Tetrahedron, 72, 4758–4782.

- Expertsmind.com. (n.d.). Leuckart thiophenol reaction Assignment Help.

- Request PDF. (n.d.). Room-Temperature Arylation of Thiols: Breakthrough with Aryl Chlorides.

- ChemicalAid. (2023). 2,4,6-Tribromophenol: Properties, Uses, and Safety Measures.

- Google Patents. (n.d.). WO2002030883A1 - Process for the preparation of thiophenols.

- University Course Material. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

-

Uyeda, C., Tan, Y., Fu, G. C., & Peters, J. C. (2013). A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). Journal of the American Chemical Society, 135, 9548-9552. [Link]

- Organic Chemistry Lab Tutorial. (2023).

- PrepChem.com. (n.d.). Preparation of 2,4,6-tribromophenol.

- Wikipedia. (n.d.). Sandmeyer reaction.

- J&K Scientific LLC. (2025). Sandmeyer Reaction.

-

Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1795-1827. [Link]

- The Good Scents Company. (n.d.). 2,4,6-tribromophenol.

- Wikipedia. (n.d.). 2,4,6-Tribromophenol.

- Cotton, S. (2011). 2,4,6-Tribromophenol - Molecule of the Month. University of Birmingham.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Yadav, G. D., et al. (2023). Transition Metal-Free Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Thiophenols to Disulfides. Current Organic Chemistry, 27(5).

- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.

- Google Patents. (n.d.). CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol.

- SIDS Initial Assessment Report. (2004). 2,4,6-TRIBROMOPHENOL. OECD.

- Yates, E., & Yates, A. (2016). The diazotization process.

- Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.

- Arman, H. D., et al. (2021). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. ScholarWorks @ UTRGV.

- PrepChem.com. (n.d.). Preparation of 2,4,6-tribromo-3,5-dimethylphenol.

- Coleman, G. H., & Talbot, W. F. (1933). sym.-Tribromobenzene. Organic Syntheses, Coll. Vol. 2, p.592.

- Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.

- Slideshare. (n.d.). Preparation of 2,4,6 tribromoaniline.

- Wikipedia. (n.d.). 2,4,6-Tribromoaniline.

- YouTube. (2022).

- YouTube. (2022). SYNTHESIS OF 2 4 6 TRIBROMOANILINE.

- PrepChem.com. (n.d.). Preparation of 2,4,6-tribromoaniline.

- Google Patents. (n.d.). Synthesis method of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine.

- ChemicalBook. (n.d.). 1,3,5-Tribromobenzene synthesis.

- Cotton, S. (2011). 2,4,6-Tribromophenol - Molecule of the Month. University of Bristol.

- NTP Nomination Background. (n.d.). 2,4,6-Tribromophenol.

Sources

- 1. 2,4,6-tribromophenol, 118-79-6 [thegoodscentscompany.com]

- 2. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]

- 3. Nickel-Catalyzed Thiolation of Aryl Halides and Heteroaryl Halides through Electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]

- 6. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 9. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Leuckart Thiophenol Reaction [drugfuture.com]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electrophilic Substitution Mechanism for the Tribromination of Thiophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the electrophilic aromatic substitution mechanism responsible for the tribromination of thiophenol, yielding 2,4,6-tribromothiophenol. It delves into the underlying electronic principles, outlines a detailed experimental protocol, and discusses critical reaction parameters.

Introduction: The Unique Reactivity of Thiophenol

Thiophenol, the sulfur analog of phenol, presents a fascinating case study in electrophilic aromatic substitution (EAS). While structurally similar to phenol, its chemistry is distinct.[1] The thiol (-SH) functional group profoundly influences the reactivity of the benzene ring. Understanding this influence is paramount for predicting reaction outcomes and developing robust synthetic methodologies. This guide will dissect the mechanistic intricacies of thiophenol's reaction with excess bromine, a process that leverages the powerful activating nature of the thiol group to achieve exhaustive substitution at the ortho and para positions.

The Thiol Group: A Potent Activating and Ortho-, Para-Directing Moiety

The rate and regioselectivity of electrophilic aromatic substitution are governed by the substituent already present on the benzene ring.[2][3] The thiol group (-SH) is a potent activating group and, consequently, an ortho-, para-director. This behavior stems from a combination of inductive and resonance effects.

-

Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a slight withdrawal of electron density from the benzene ring through the sigma bond. This effect, by itself, is deactivating.

-

Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[4] This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions.

The resonance effect far outweighs the inductive effect, leading to a net activation of the ring towards electrophilic attack.[5] The increased electron density is concentrated at the carbons ortho and para to the thiol group, making these sites the primary targets for incoming electrophiles.[2][6] This strong activation is analogous to the hydroxyl (-OH) group in phenol, which also directs incoming electrophiles to the 2, 4, and 6 positions and allows for reactions like tribromination to occur under mild conditions, often without a Lewis acid catalyst.[4][7][8]

The Tribromination Reaction: A Mechanistic Deep Dive

The reaction of thiophenol with three equivalents of bromine results in the formation of 2,4,6-tribromothiophenol. The overall reaction proceeds as follows:

C₆H₅SH + 3 Br₂ → C₆H₂Br₃SH + 3 HBr

The mechanism is a classic example of electrophilic aromatic substitution, which can be broken down into three fundamental stages for each bromine addition: generation of the electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity.[9][10]

Step 1: Generation of the Electrophile

Due to the highly activated nature of the thiophenol ring, a strong Lewis acid catalyst is not required.[4] The bromine molecule (Br₂) itself is polarized by the electron-rich π-system of the thiophenol, creating a sufficiently electrophilic bromine atom (δ+) for the reaction to proceed.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The π-electrons of the thiophenol ring attack the electrophilic bromine atom. This attack is regioselective for the ortho and para positions. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the delocalization of the positive charge across the ring and onto the sulfur atom.

Step 3: Deprotonation to Restore Aromaticity

A weak base in the reaction mixture, such as a bromide ion (Br⁻) or a solvent molecule, removes a proton from the sp³-hybridized carbon of the sigma complex.[9] This step restores the aromatic π-system and yields the brominated product.

This three-step sequence repeats at the remaining activated ortho and para positions until tribromination is complete.

Mechanistic Pathway Visualization

The following diagram illustrates the electrophilic substitution at the para-position of thiophenol, showcasing the formation and resonance stabilization of the sigma complex.

Caption: Formation of the resonance-stabilized sigma complex during para-bromination.

Experimental Protocol: Synthesis of 2,4,6-Tribromothiophenol

This protocol is adapted from standard procedures for the bromination of highly activated aromatic rings.[11]

Safety Precautions:

-

Thiophenol: Possesses an overpowering and persistent stench. It is toxic and an irritant. Handle exclusively in a well-ventilated fume hood.

-

Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle with extreme caution in a fume hood, using appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.

-

Solvents: Use appropriate non-polar solvents like carbon tetrachloride (use with caution due to toxicity) or dichloromethane in a fume hood.

Materials and Reagents

| Reagent/Material | Properties |

| Thiophenol (C₆H₅SH) | MW: 110.18 g/mol , BP: 168 °C, Density: 1.077 g/mL |

| Bromine (Br₂) | MW: 159.81 g/mol , BP: 58.8 °C, Density: 3.102 g/mL |

| Dichloromethane (CH₂Cl₂) | Solvent |

| Sodium bisulfite (NaHSO₃) | Aqueous solution for quenching excess bromine |

| Anhydrous Magnesium Sulfate | Drying agent |

| Reaction Flask, Stir Bar | |

| Dropping Funnel | For controlled addition of bromine |

| Ice Bath | To control reaction temperature |

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiophenol (e.g., 5.5 g, 0.05 mol) in 50 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (e.g., 25.0 g, 0.157 mol, ~8.0 mL) in 25 mL of dichloromethane. Add the bromine solution dropwise to the stirred thiophenol solution over 30-45 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic, and a reddish-brown color will persist. Hydrogen bromide (HBr) gas will evolve.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture again in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine. The reddish-brown color will disappear.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with a saturated sodium chloride solution (brine, 1 x 50 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield white or off-white crystals of 2,4,6-tribromothiophenol.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2,4,6-tribromothiophenol.

Critical Considerations and Side Reactions

Oxidation of the Thiol Group

A significant challenge in the chemistry of thiophenols is their susceptibility to oxidation.[1] Mild oxidizing agents, including bromine, can oxidize thiols to disulfides.[12][13]

2 R-SH + Br₂ → R-S-S-R + 2 HBr

In the context of tribromination, the primary reaction (electrophilic substitution) is generally much faster than the oxidation of the thiol. However, controlling the reaction temperature and avoiding a large excess of bromine can help minimize the formation of the corresponding disulfide byproduct, bis(2,4,6-tribromophenyl) disulfide. Some historical methods even brominate the disulfide first, then reduce it back to the thiophenol to avoid this issue.[1]

Stoichiometry and Reaction Control

Using a slight excess of bromine (just over 3 equivalents) ensures the complete tribromination of the thiophenol. Maintaining a low temperature during the bromine addition is crucial to control the exothermic nature of the reaction and to suppress potential side reactions.

Conclusion

The tribromination of thiophenol is a direct and efficient process, driven by the powerful activating and ortho-, para-directing nature of the thiol group. The reaction proceeds via a well-established electrophilic aromatic substitution mechanism, yielding 2,4,6-tribromothiophenol. For professionals in drug development and organic synthesis, a firm grasp of this mechanism is essential for predicting reactivity, controlling product formation, and troubleshooting potential side reactions, particularly the oxidative formation of disulfides. Careful control of stoichiometry and temperature are key to achieving high yields of the desired product.

References

- Lauter, R.J. (1967). Process for the nuclear bromination of thiophenols. U.S. Patent No. 3,296,311.

-

PrepChem. (n.d.). Preparation of 2,4,6-tribromophenol. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

BYJU'S. (2020, June 18). Mechanism of Electrophilic Substitution Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Save My Exams. (2024, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Firouzabadi, H., et al. (2001). Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support. Russian Chemical Bulletin, 50(9), 1735-1737. ResearchGate. [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

Sources

- 1. US3296311A - Process for the nuclear bromination of thiophenols - Google Patents [patents.google.com]

- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. savemyexams.com [savemyexams.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. byjus.com [byjus.com]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

A Guide to the Spectroscopic Characterization of 2,4,6-Tribromothiophenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromothiophenol is a halogenated aromatic thiol compound with potential applications in organic synthesis and materials science. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2,4,6-Tribromothiophenol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While experimental spectra for 2,4,6-Tribromothiophenol are not widely available in public databases, this guide will present a detailed analysis of the expected spectral data based on its molecular structure. To provide a robust comparative framework, we will reference the well-documented spectroscopic data of its structural analog, 2,4,6-Tribromophenol. This comparative approach will highlight the key spectral differences arising from the substitution of a hydroxyl group with a thiol group, offering valuable insights for researchers working with this and similar compounds.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of 2,4,6-Tribromothiophenol consists of a benzene ring substituted with three bromine atoms at positions 2, 4, and 6, and a thiol group (-SH) at position 1. This substitution pattern leads to a high degree of symmetry in the molecule.

PubChem CID: 407203[1] CAS Number: 57730-98-0[1][2][3][4] Molecular Formula: C₆H₃Br₃S[1][2][4] Molecular Weight: 346.87 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,4,6-Tribromothiophenol, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4,6-Tribromothiophenol is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (Ar-H): The two chemically equivalent protons on the benzene ring (at positions 3 and 5) are expected to produce a single signal. Due to the deshielding effect of the electronegative bromine atoms and the sulfur atom, this signal is anticipated to appear in the downfield region of the spectrum, likely between δ 7.0 and 8.0 ppm.

-

Thiol Proton (-SH): The proton of the thiol group is expected to give a singlet. Its chemical shift can be variable and is influenced by factors such as solvent, concentration, and temperature. Typically, thiol protons resonate in the range of δ 3.0-4.0 ppm. This signal is a key differentiator from 2,4,6-Tribromophenol, where the hydroxyl proton has a different chemical shift range.

In comparison, the ¹H NMR spectrum of 2,4,6-Tribromophenol shows a singlet for the two aromatic protons and a separate singlet for the hydroxyl proton.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, only four distinct carbon signals are expected for 2,4,6-Tribromothiophenol.

-

C1 (Carbon bearing the -SH group): This carbon is expected to be in the range of 125-140 ppm.

-

C2, C4, C6 (Carbons bearing the Br atoms): These three equivalent carbons will produce a single signal, likely in the range of 110-125 ppm. The strong electron-withdrawing effect of bromine will cause a significant upfield shift compared to unsubstituted benzene.

-

C3, C5 (Carbons bearing the H atoms): These two equivalent carbons will give a single signal, expected in the aromatic region around 130-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4,6-Tribromothiophenol is expected to show characteristic absorption bands.

-

S-H Stretching: A weak to medium absorption band in the region of 2550-2600 cm⁻¹ is characteristic of the S-H stretching vibration of the thiol group. This is a definitive feature for identifying the thiophenol.

-

Aromatic C-H Stretching: Absorption bands above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.

-

Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-Br Stretching: Strong absorption bands in the fingerprint region, typically between 500 and 700 cm⁻¹, can be attributed to the C-Br stretching vibrations.

In contrast, the IR spectrum of 2,4,6-Tribromophenol would display a broad O-H stretching band around 3200-3600 cm⁻¹ and would lack the S-H stretching band.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

For 2,4,6-Tribromothiophenol (C₆H₃Br₃S), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This will result in a cluster of peaks for the molecular ion.

-

Molecular Ion (M⁺): The nominal molecular weight is 346 g/mol . The mass spectrum should show a cluster of peaks around m/z 344, 346, 348, and 350, corresponding to the different combinations of bromine isotopes. The most intense peaks in this cluster would likely be for the ions containing one ⁷⁹Br and two ⁸¹Br atoms or two ⁷⁹Br and one ⁸¹Br atom.

-

Fragmentation: Common fragmentation pathways for aromatic thiols include the loss of the thiol group (-SH) or the sulfur atom. Fragmentation of the benzene ring is also possible.

The mass spectrum of 2,4,6-Tribromophenol shows a similar isotopic pattern for its molecular ion, centered around m/z 330.[8]

Summary of Expected Spectroscopic Data

| Spectroscopic Technique | Expected Features for 2,4,6-Tribromothiophenol |

| ¹H NMR | Aromatic H: singlet, ~δ 7.0-8.0 ppm (2H); Thiol H: singlet, ~δ 3.0-4.0 ppm (1H) |

| ¹³C NMR | Four distinct signals corresponding to the four unique carbon environments. |

| IR | S-H stretch: ~2550-2600 cm⁻¹; Aromatic C-H stretch: >3000 cm⁻¹; Aromatic C=C stretch: ~1400-1600 cm⁻¹; C-Br stretch: ~500-700 cm⁻¹ |

| MS | Molecular ion peak cluster around m/z 344-350, showing a characteristic isotopic pattern for three bromine atoms. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of a solid sample of 2,4,6-Tribromothiophenol.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure of 2,4,6-Tribromothiophenol.

Materials:

-

2,4,6-Tribromothiophenol sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the 2,4,6-Tribromothiophenol sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Gently swirl or vortex the vial to dissolve the sample completely.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in 2,4,6-Tribromothiophenol.

Materials:

-

2,4,6-Tribromothiophenol sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Hydraulic press and pellet die

-

FT-IR spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the 2,4,6-Tribromothiophenol sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,4,6-Tribromothiophenol.

Materials:

-

2,4,6-Tribromothiophenol sample

-

Suitable solvent (e.g., dichloromethane, hexane)

-

GC-MS instrument equipped with an appropriate capillary column (e.g., a non-polar or semi-polar column)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the 2,4,6-Tribromothiophenol sample in a suitable solvent (e.g., 1 mg/mL).

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.

-

Set the injector temperature and the transfer line temperature to ensure efficient vaporization and transfer of the sample without degradation.

-

Set the mass spectrometer to scan over an appropriate mass range (e.g., m/z 50-500) in electron ionization (EI) mode.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 2,4,6-Tribromothiophenol.

-

-

Data Analysis:

-

Identify the molecular ion peak cluster and analyze its isotopic pattern to confirm the presence of three bromine atoms.

-

Propose fragmentation pathways based on the observed fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the integrated workflow for the spectroscopic characterization of 2,4,6-Tribromothiophenol.

Caption: Workflow for the spectroscopic characterization of 2,4,6-Tribromothiophenol.

Logical Relationship of Spectroscopic Data to Molecular Structure

This diagram illustrates how each spectroscopic technique provides specific information that contributes to the overall structural determination of 2,4,6-Tribromothiophenol.

Caption: Information derived from each spectroscopic technique for structural elucidation.

References

-

PubChem. 2,4,6-Tribromothiophenol. [Link]

-

NIST. Phenol, 2,4,6-tribromo-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

NIST. Phenol, 2,4,6-tribromo-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

Sources

- 1. 2,4,6-Tribromothiophenol | C6H3Br3S | CID 407203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 57730-98-0 | CAS DataBase [chemicalbook.com]

- 4. 57730-98-0|2,4,6-Tribromothiophenol|Hangzhou KieRay Chem Co.,Ltd [kieraychem.com]

- 5. 2,4,6-Tribromophenol(118-79-6) 1H NMR [m.chemicalbook.com]

- 6. Phenol, 2,4,6-tribromo- [webbook.nist.gov]

- 7. 2,4,6-Tribromophenol(118-79-6) IR Spectrum [chemicalbook.com]

- 8. Phenol, 2,4,6-tribromo- [webbook.nist.gov]

An In-depth Technical Guide to the Acidity and pKa of 2,4,6-Tribromothiophenol

Introduction

2,4,6-Tribromothiophenol is a halogenated aromatic thiol compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The strategic placement of three bromine atoms on the benzene ring profoundly influences the molecule's physicochemical properties, most notably its acidity. The acid dissociation constant (pKa) is a critical parameter that governs the reactivity, nucleophilicity, and biological interactions of this compound. This guide provides a comprehensive analysis of the factors determining the acidity of 2,4,6-tribromothiophenol, offers a comparative context with related compounds, and presents a detailed, field-proven protocol for its empirical pKa determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical behavior of substituted thiophenols.

Theoretical Framework: Understanding Thiophenol Acidity

The acidity of a thiol is defined by the ease with which the proton of the sulfhydryl group (-SH) can be donated, forming a thiolate anion (-S⁻). Thiophenols are generally more acidic than their corresponding phenols. For instance, thiophenol has a pKa of approximately 6.62 in water, whereas phenol is significantly less acidic with a pKa of about 9.95[1]. This enhanced acidity is attributed to two primary factors:

-

Bond Strength: The sulfur-hydrogen (S-H) bond is weaker and longer than the oxygen-hydrogen (O-H) bond, facilitating proton dissociation.

-

Anion Stability: The resulting thiolate anion is more stable than the phenolate anion. The negative charge is dispersed over a larger, more polarizable sulfur atom, leading to greater charge delocalization and stabilization.

The acidity of the thiophenol scaffold can be further modulated by the introduction of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase acidity by stabilizing the negative charge of the thiolate anion through inductive and/or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the thiolate anion.

The Acidity of 2,4,6-Tribromothiophenol: A Structural Perspective

In 2,4,6-tribromothiophenol, the benzene ring is substituted with three bromine atoms at the ortho and para positions relative to the thiol group. Bromine acts as an electron-withdrawing group primarily through its strong inductive effect (-I effect), pulling electron density away from the aromatic ring. This inductive withdrawal of electrons has a cascading effect, ultimately increasing the polarity of the S-H bond and stabilizing the resulting thiolate anion.

Data Presentation: Comparative pKa Values

| Compound | Structure | pKa | Key Features |

| Phenol | C₆H₅OH | ~9.95 | Oxygen in the hydroxyl group. |

| Thiophenol | C₆H₅SH | ~6.62[1] | Sulfur in the thiol group, more acidic than phenol. |

| 2,4,6-Trichlorophenol | C₆H₂Cl₃OH | ~6.23[2] | Three electron-withdrawing chloro groups increase acidity. |

| 2,4,6-Tribromothiophenol | C₆H₂Br₃SH | Estimated 5.0 - 6.0 | Three electron-withdrawing bromo groups significantly increase acidity. |